4-苄基亚甲基哌啶盐酸盐

描述

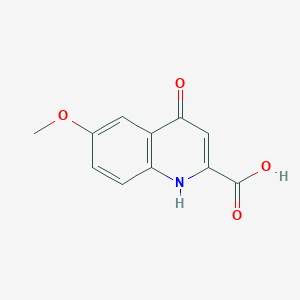

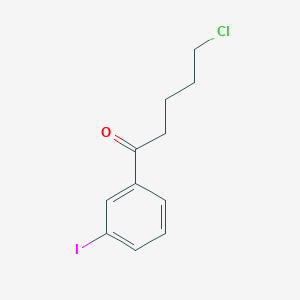

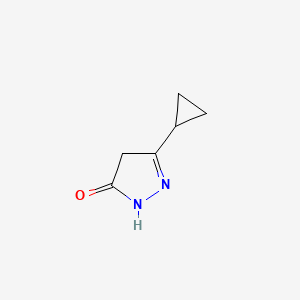

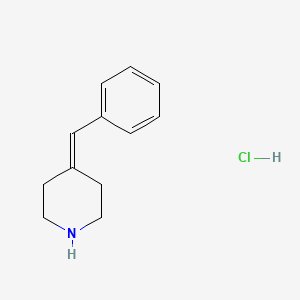

4-Benzylidenepiperidine hydrochloride is a chemical compound with the molecular formula C12H16ClN . It has a molecular weight of 209.71 g/mol . The compound is also known by several synonyms, including 4-BENZYLIDENEPIPERIDINE HYDROCHLORIDE and 4- (phenylmethylidene)piperidine hydrochloride .

Molecular Structure Analysis

The InChI string for 4-Benzylidenepiperidine hydrochloride is InChI=1S/C12H15N.ClH/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12;/h1-5,10,13H,6-9H2;1H . The Canonical SMILES string is C1CNCCC1=CC2=CC=CC=C2.Cl .Physical and Chemical Properties Analysis

4-Benzylidenepiperidine hydrochloride has a molecular weight of 209.71 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 209.0971272 g/mol . The topological polar surface area is 12 Ų .科学研究应用

药物合成与设计

4-苄基亚甲基哌啶盐酸盐在新型药物化合物的合成与设计中发挥着至关重要的作用。 其结构对于创建哌啶衍生物至关重要,哌啶衍生物是二十多种药物类别中不可或缺的成分 。这些衍生物由于其药理活性而在新型治疗剂的开发中至关重要。

药理学研究

在药理学领域,4-苄基亚甲基哌啶盐酸盐用于开发具有广泛治疗应用的化合物。 它参与了抗癌、抗病毒、抗疟疾、抗菌和抗真菌剂等药物的创建 。这种多功能性使其成为发现新疗法和药物的宝贵资产。

有机合成

该化合物在有机合成中也很重要,在那里它用作各种化学反应的构建块。 它参与了氢化、环化和胺化等过程,这些过程是创建复杂有机分子的基础 。

药物化学

在药物化学中,4-苄基亚甲基哌啶盐酸盐作为关键中间体,有助于药物的开发。 它是创建针对特定疾病(如阿尔茨海默病和癌症)的化合物的合成过程的一部分 。

治疗应用

研究表明,包括从4-苄基亚甲基哌啶盐酸盐衍生出的哌啶衍生物在各种治疗应用中都有应用。 这些包括高血压、镇痛、消炎、抗阿尔茨海默病和抗精神病的治疗方法 。

工业用途

最后,4-苄基亚甲基哌啶盐酸盐在工业应用中有所应用,特别是在农业、林业和渔业领域。 它在其他物质的制造中作为中间体,并在工业场所用作加工助剂 。

未来方向

Piperidine derivatives, which are structurally similar to 4-Benzylidenepiperidine hydrochloride, have seen recent advances in synthesis and pharmacological applications . These compounds have shown a wide range of bioactivities and have been used in the synthesis of various pharmaceuticals . Future research may explore the potential of 4-Benzylidenepiperidine hydrochloride in similar applications.

作用机制

Target of Action

4-Benzylidenepiperidine hydrochloride primarily targets the monoamine neurotransmitters in the brain. It acts as a monoamine releasing agent with a 20- to 48-fold selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine . These neurotransmitters play crucial roles in regulating mood, attention, and bodily functions.

Mode of Action

The compound interacts with its targets by increasing the release of monoamines, particularly norepinephrine, in the brain . This increased release can lead to changes in neuronal signaling and neurotransmission, potentially influencing various physiological and psychological processes.

Pharmacokinetics

Similar compounds are known to be rapidly absorbed and distributed in the body, metabolized by liver enzymes, and excreted via the kidneys .

属性

IUPAC Name |

4-benzylidenepiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N.ClH/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12;/h1-5,10,13H,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHTYRZQRHFMIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1=CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594917 | |

| Record name | 4-Benzylidenepiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164650-63-9 | |

| Record name | 4-Benzylidenepiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。